3,5-Diisobutyl-1,2,4-trithiolane

Flavor Chemistry Food Processing Thermal Stability

3,5-Diisobutyl-1,2,4-trithiolane is a five-membered sulfur heterocycle (C10H20S3) belonging to the 1,2,4-trithiolane class of polysulfides. It is recognized as a key volatile compound in thermally processed meat flavors, particularly fried chicken, where it contributes characteristic roasted and bacon-like aroma notes.

Molecular Formula C10H20S3
Molecular Weight 236.5 g/mol
CAS No. 92900-67-9
Cat. No. B1592090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diisobutyl-1,2,4-trithiolane
CAS92900-67-9
Molecular FormulaC10H20S3
Molecular Weight236.5 g/mol
Structural Identifiers
SMILESCC(C)CC1SC(SS1)CC(C)C
InChIInChI=1S/C10H20S3/c1-7(2)5-9-11-10(13-12-9)6-8(3)4/h7-10H,5-6H2,1-4H3
InChIKeyKDWIVNVANGCLCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diisobutyl-1,2,4-trithiolane (CAS 92900-67-9): Procurement & Differentiation Guide for the Roasted-Bacon Flavor Trithiolane


3,5-Diisobutyl-1,2,4-trithiolane is a five-membered sulfur heterocycle (C10H20S3) belonging to the 1,2,4-trithiolane class of polysulfides. It is recognized as a key volatile compound in thermally processed meat flavors, particularly fried chicken, where it contributes characteristic roasted and bacon-like aroma notes [1]. The compound exists as a mixture of four stereoisomers at room temperature and is catalogued under EU Flavouring Group 15.047 (DG SANTE), with commercially available assay purity typically ≥95% [1][2].

Why 3,5-Diisobutyl-1,2,4-trithiolane Cannot Be Generically Substituted by Other Trithiolane Analogs


Within the 1,2,4-trithiolane class, subtle variations in alkyl substitution (methyl, butyl, isobutyl, pentyl) produce pronounced shifts in volatility, odor character, and formation pathways. For instance, the dimethyl analog (3,5-dimethyl-1,2,4-trithiolane) is substantially more volatile and delivers a sulfurous/meaty profile, whereas the diisobutyl derivative provides the roasted-bacon character essential for authentic fried chicken and pork flavor reconstitution [1][2]. Additionally, 3,5-diisobutyl-1,2,4-trithiolane holds a specific EU flavoring designation (DG SANTE 15.047), while several structurally related trithiolanes lack individual regulatory listings, complicating their use in commercial food applications [1]. These differentiated properties—volatility, organoleptic quality, and regulatory status—make blind substitution scientifically and commercially unsound.

Quantitative Differentiation Evidence: 3,5-Diisobutyl-1,2,4-trithiolane vs. Closest Comparators


Boiling Point & Volatility: Quantified Advantage for High-Temperature Flavor Retention

3,5-Diisobutyl-1,2,4-trithiolane exhibits a boiling point of 314–316 °C at atmospheric pressure, enabling retention during frying and roasting processes typically conducted at 160–200 °C [1]. In contrast, the widely studied dimethyl analog (3,5-dimethyl-1,2,4-trithiolane) boils at only 43–45 °C under vacuum (0.70 mmHg) [2], corresponding to substantial evaporative loss under standard cooking conditions. This ~270 °C differential in boiling range directly correlates with superior thermal persistence of the diisobutyl derivative in fried and roasted food matrices.

Flavor Chemistry Food Processing Thermal Stability

Odor Character Selectivity: Roasted-Bacon vs. Meaty-Sulfurous Profiles under Standardized Evaluation

When evaluated at 0.01% in propylene glycol—a standard organoleptic assessment condition—3,5-diisobutyl-1,2,4-trithiolane yields a distinct sensory profile described as 'roasted, roasted nut, crisp bacon-like and pork rind-like' [1]. In contrast, 3,5-dimethyl-1,2,4-trithiolane, evaluated under the same vehicle and concentration, delivers 'meaty, beefy, sulfurous' notes . This qualitative divergence in odor character—bacon/pork versus generic meaty/sulfurous—reflects the impact of isobutyl versus methyl substitution on the trithiolane ring's odorant-receptor interaction.

Sensory Science Flavor Profiling Organoleptic Quality

Hydrophobicity and Lipid Partitioning: Predicted logP & Water Solubility Comparison

3,5-Diisobutyl-1,2,4-trithiolane has a predicted logP of 5.13 and estimated water solubility of 1.534 mg/L at 25 °C, indicating strong lipophilic character [1]. By comparison, the dimethyl analog has a computed XLogP3-AA of 2.4 and is described as 'insoluble in water; soluble in fat' [2]. The ~2.7 logP unit difference corresponds to approximately a 500-fold higher lipid/water partition coefficient for the diisobutyl derivative, predicting preferential partitioning into the lipid phase of meat products and more efficient retention of roasted-bacon aroma in fatty matrices.

Physicochemical Properties Flavor Delivery Lipid Partitioning

EU Regulatory Certainty: DG SANTE 15.047 Designation vs. Unlisted Analogs

3,5-Diisobutyl-1,2,4-trithiolane holds a specific EU DG SANTE Food Flavourings designation (15.047), providing a clear regulatory pathway for use in food applications within the European Union [1]. In contrast, several structurally related trithiolane analogs used in similar flavor applications, including 3-methyl-5-pentyl-1,2,4-trithiolane (CAS 101517-93-5), are listed with 'JECFA Food Flavoring: N/A' and lack an individual EU flavoring approval [2]. This regulatory asymmetry means formulators seeking EU-compliant meat flavors must verify the specific listing status of each trithiolane analog, and the diisobutyl derivative provides documented compliance that unlisted or group-standard-only analogs cannot guarantee.

Food Regulatory Compliance EU Flavouring Legislation Procurement Risk Management

Dual-Utility as α-Tocopherol Degradation Marker: Differentiated Formation Pathway

3,5-Diisobutyl-1,2,4-trithiolane has been specifically identified as a volatile degradation product of α-tocopherol under thermal oxidative conditions . This formation pathway is mechanistically distinct from the primary Maillard and lipid oxidation pathways that generate other meat flavor trithiolanes such as 3,5-dimethyl-1,2,4-trithiolane (cysteine + sugar reaction) [1]. While direct quantitative comparator data on α-tocopherol degradation specificity for other trithiolane analogs are not yet available in the open literature, the established link to vitamin E degradation provides this compound with a unique dual application: simultaneously serving as a bacon-like flavor ingredient and as an analytical marker for monitoring lipid oxidation quality in α-tocopherol-fortified meat products.

Lipid Oxidation Food Quality Control α-Tocopherol Degradation

Best-Fit Application Scenarios for 3,5-Diisobutyl-1,2,4-trithiolane Based on Differentiated Evidence


High-Temperature Fried Chicken and Roasted Meat Flavor Formulations

The substantially higher boiling point (314–316 °C) relative to lower alkyl trithiolanes ensures that 3,5-diisobutyl-1,2,4-trithiolane survives frying temperatures (160–200 °C) with minimal evaporative loss, delivering persistent roasted-bacon notes in fried chicken, pork rind, and roasted nut flavor compositions [1]. This thermal persistence is a direct consequence of the volatility differential quantified in Evidence Item 1, making this compound the preferred choice for high-heat processed savory flavors.

Authentic Bacon and Pork-Accented Flavor Compounding

For flavor houses developing premium bacon, pork crackling, or roasted meat analogs, the unique organoleptic profile—roasted nut, crisp bacon, pork rind—differentiates 3,5-diisobutyl-1,2,4-trithiolane from the generic meaty-sulfurous character of the dimethyl analog . As established in Evidence Item 2, this compound provides the specific roasted-bacon top note that cannot be achieved through substitution with other trithiolanes, making it essential for authentic savory flavor reconstitution.

EU-Compliant Savory Flavor Development with Clear Regulatory Pathway

With a specific DG SANTE Food Flavourings designation (15.047), 3,5-diisobutyl-1,2,4-trithiolane offers documented EU regulatory acceptance that several structurally related trithiolanes lack [2]. Flavor manufacturers targeting the European market can proceed with formulation and registration using this compound with reduced regulatory risk compared to analogs that rely on group-standard or uncertain listing status (see Evidence Item 4).

Combined Flavor Ingredient and Lipid Oxidation Marker in Shelf-Life Studies

Because 3,5-diisobutyl-1,2,4-trithiolane is a documented α-tocopherol degradation product, it can simultaneously function as a roasted-bacon flavor contributor and as a volatile marker for monitoring vitamin E degradation during storage of α-tocopherol-enriched processed meats . This dual utility, highlighted in Evidence Item 5, enables integrated flavor quality and oxidative stability assessment in a single analytical workflow.

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